2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one
CAS No.: 1222533-83-6
Cat. No.: VC0087530
Molecular Formula: C19H29BN2O3
Molecular Weight: 344.262
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1222533-83-6 |
|---|---|
| Molecular Formula | C19H29BN2O3 |
| Molecular Weight | 344.262 |
| IUPAC Name | 2,2-dimethyl-1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,8-naphthyridin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C19H29BN2O3/c1-17(2,3)16(23)22-10-8-9-13-11-14(12-21-15(13)22)20-24-18(4,5)19(6,7)25-20/h11-12H,8-10H2,1-7H3 |
| Standard InChI Key | LVERYMRCXQZLII-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(CCC3)C(=O)C(C)(C)C |
Introduction
Chemical Properties and Structure
The compound 2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one belongs to the class of heterocyclic organic compounds containing a 1,8-naphthyridine core structure. This molecular entity is characterized by its distinct chemical composition and structural features that contribute to its reactivity and utility in synthetic chemistry. The comprehensive understanding of its chemical properties provides valuable insights into its behavior in various chemical reactions and potential applications in pharmaceutical research.
Molecular Characteristics
The compound has a molecular formula of C19H29BN2O3 with a molecular weight of 344.262 g/mol. The IUPAC name for this compound is 2,2-dimethyl-1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,8-naphthyridin-1-yl]propan-1-one, which precisely describes its structural components. The molecule is also known by several synonyms, including (8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid pinacol ester, which highlights its key functional groups . The compound is registered in chemical databases with a Standard InChIKey of LVERYMRCXQZLII-UHFFFAOYSA-N and PubChem Compound ID 49761605, facilitating its identification and cross-referencing in scientific literature.
Structural Features
The structural configuration of this compound incorporates several important functional groups that contribute to its chemical behavior. The core 1,8-naphthyridine structure consists of a bicyclic system with two nitrogen atoms positioned at the 1 and 8 positions of the ring system. This arrangement creates a partially hydrogenated naphthyridine (3,4-dihydro-1,8-naphthyridin) where the pivaloyl group (2,2-dimethyl-1-propanone) is attached to the nitrogen at position 1. The boronic acid pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is connected at position 6 of the naphthyridine ring, which is a crucial feature for its application in cross-coupling reactions .
Applications in Medicinal Chemistry
The compound 2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one represents a valuable building block in medicinal chemistry, particularly for the synthesis of bioactive compounds through cross-coupling reactions. The presence of the boronic acid pinacol ester group enables various transformations that can lead to the development of compounds with therapeutic potential. The naphthyridine core itself has been associated with a range of biological activities, making derivatives of this compound promising candidates for drug discovery efforts.
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